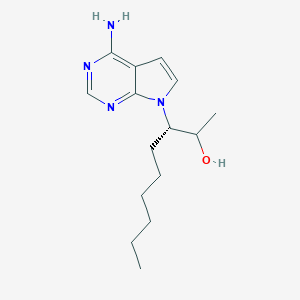
7-Deaza-ehna
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Deaza-ehna is a synthetic nucleoside analog that has been gaining attention in recent years due to its potential applications in scientific research. This compound has unique properties that make it useful in various fields, including biochemistry, pharmacology, and molecular biology.
Applications De Recherche Scientifique
7-Deaza-ehna has been used in scientific research as a tool to study DNA replication and repair. It has been shown to inhibit the activity of DNA polymerases and to induce DNA damage. This compound has also been used to study the role of DNA methylation in gene expression and to investigate the effects of DNA damage on cell viability.
Mécanisme D'action
The mechanism of action of 7-Deaza-ehna involves its incorporation into DNA during replication. This compound has a similar structure to guanine, and it can be recognized by DNA polymerases as a substrate for replication. However, 7-Deaza-ehna lacks the nitrogen atom at position 7, which is essential for hydrogen bonding with cytosine. This structural difference leads to the inhibition of DNA polymerase activity and the induction of DNA damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Deaza-ehna depend on the concentration and exposure time of the compound. At low concentrations, 7-Deaza-ehna can be incorporated into DNA without causing significant damage. However, at high concentrations, this compound can induce DNA strand breaks and inhibit DNA replication. In addition, 7-Deaza-ehna has been shown to induce apoptosis in cancer cells and to decrease cell viability in a dose-dependent manner.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Deaza-ehna is its ability to inhibit DNA polymerase activity and induce DNA damage, which makes it a useful tool for studying DNA replication and repair. However, this compound also has limitations, including its potential toxicity at high concentrations and its lack of specificity for DNA polymerases. In addition, the synthesis of 7-Deaza-ehna can be challenging, and the purity of the compound can affect its activity.
Orientations Futures
For the use of 7-Deaza-ehna include the development of new cancer therapies, the investigation of the role of DNA methylation in gene expression, and the development of new synthesis methods.
Méthodes De Synthèse
The synthesis method of 7-Deaza-ehna involves the reaction of 7-deaza-2'-deoxyguanosine with ethylene glycol and acetic anhydride. This reaction produces 7-Deaza-ehna as the final product. The purity of the compound can be increased by recrystallization or column chromatography.
Propriétés
Numéro CAS |
103298-51-7 |
|---|---|
Formule moléculaire |
C15H24N4O |
Poids moléculaire |
276.38 g/mol |
Nom IUPAC |
(3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)nonan-2-ol |
InChI |
InChI=1S/C15H24N4O/c1-3-4-5-6-7-13(11(2)20)19-9-8-12-14(16)17-10-18-15(12)19/h8-11,13,20H,3-7H2,1-2H3,(H2,16,17,18)/t11?,13-/m0/s1 |
Clé InChI |
XJXHFKSYERWTQJ-YUZLPWPTSA-N |
SMILES isomérique |
CCCCCC[C@@H](C(C)O)N1C=CC2=C(N=CN=C21)N |
SMILES |
CCCCCCC(C(C)O)N1C=CC2=C(N=CN=C21)N |
SMILES canonique |
CCCCCCC(C(C)O)N1C=CC2=C(N=CN=C21)N |
Synonymes |
7-deaza-9-(2-hydroxy-3-nonyl)adenine 7-deaza-9-(2-hydroxy-3-nonyl)adenine oxalate 7-deaza-EHNA 7-deaza-erythro-9-(2-hydroxy-3-nonyl)adenine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



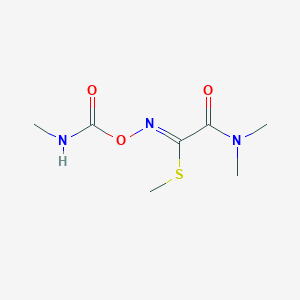
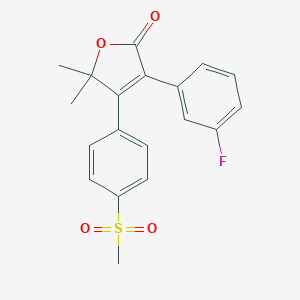
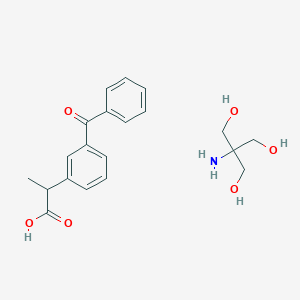
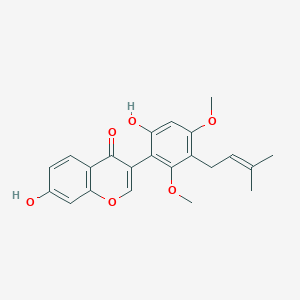
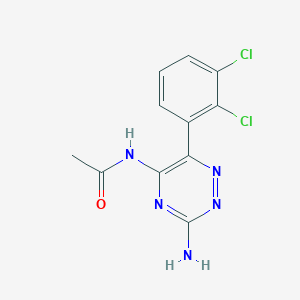
![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)
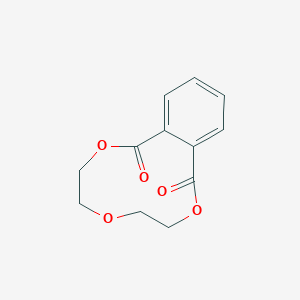

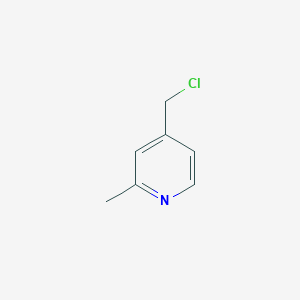
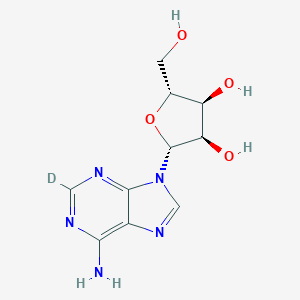
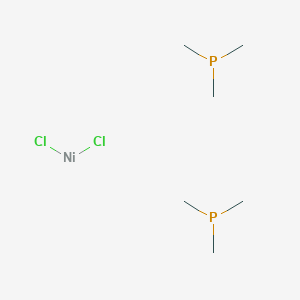
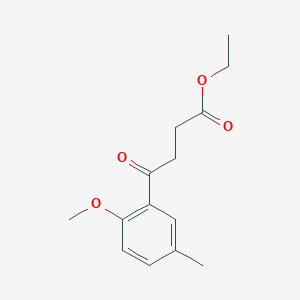
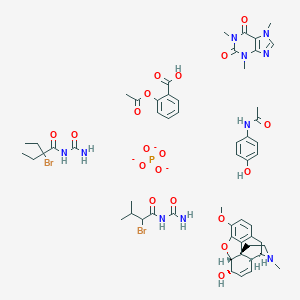
![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)